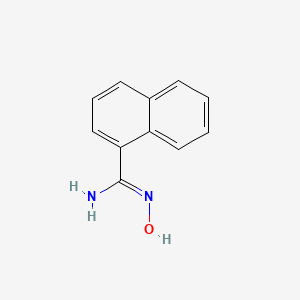

N'-hydroxynaphthalene-1-carboximidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

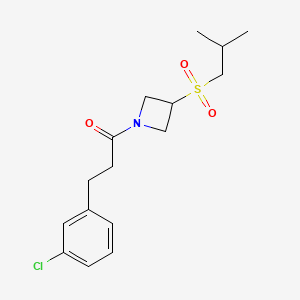

N’-hydroxynaphthalene-1-carboximidamide is a chemical compound with the CAS Number: 40019-43-0 . It has a molecular weight of 186.21 . The IUPAC name for this compound is N’-hydroxy-1-naphthalenecarboximidamide . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for N’-hydroxynaphthalene-1-carboximidamide is 1S/C11H10N2O/c12-11(13-14)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,12H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

N’-hydroxynaphthalene-1-carboximidamide is a powder that is stored at room temperature . The compound has a molecular weight of 186.21 .Scientific Research Applications

Antimycobacterial Activity

“N’-hydroxynaphthalene-1-carboximidamide” and its positional isomers have shown significant antimycobacterial activity . For instance, 2-hydroxy-N-(4-propoxyphenyl)-naphthalene-1-carboxamide showed the highest activity (MIC = 12 µM) against Mycobacterium tuberculosis with insignificant cytotoxicity . N-[3-(But-2-yloxy)phenyl]- and N-[4-(but-2-yloxy)phenyl]-2-hydroxy-naphthalene-1-carboxamide demonstrated high activity against all tested mycobacterial strains .

Antiproliferative Effect

These compounds also demonstrated a strong antiproliferative effect against the human THP-1 cell line . This suggests potential applications in cancer research and treatment.

Antibacterial Activity against Enterobacteriaceae

The minimum inhibitory concentrations (MICs) of a series of eighteen recently synthesized N-(alkoxyphenyl)-2-hydroxynaphthalene-1-carboxamides were determined against two representatives of the Enterobacteriaceae family–Escherichia coli CCM 3954 and Salmonella typhimurium LT 2-18 . N-[2-(But-2-yloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide was the most active agent among the investigated compounds with an MIC of 100 µM against E. coli and an MIC of 50 µM against S. typhimurium .

Effects on Intestinal Microbial Communities

The compounds have been shown to affect intestinal microbial communities . This could have implications for the treatment of gastrointestinal diseases and the modulation of gut microbiota.

Inhibition of PET

Some halogenated 1-hydroxynaphthalene-2-carboxamides, which are structurally similar to “N’-hydroxynaphthalene-1-carboximidamide”, have been found to be potent inhibitors of PET . This suggests potential applications in the field of enzymology and drug discovery.

Safety and Hazards

The safety information for N’-hydroxynaphthalene-1-carboximidamide includes several hazard statements: H315, H319, H335 . These correspond to potential skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name |

N'-hydroxynaphthalene-1-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-11(13-14)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,14H,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCXRWMQIFDSFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2/C(=N/O)/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-hydroxynaphthalene-1-carboximidamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Fluorophenyl)methoxy]-3-nitrobenzene](/img/structure/B2353719.png)

![2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole](/img/structure/B2353723.png)

![4-acetyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2353727.png)

![3-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2353728.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2353731.png)

![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2353733.png)

![6-ethyl-1,3-dimethyl-5-((2-oxopropyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353738.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2353739.png)

![7-[(2-chlorophenyl)methyl]-1-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/no-structure.png)